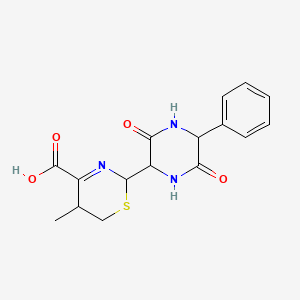
delta4-Cephalexin Diketopiperazine (Technical Grade)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta4-Cephalexin Diketopiperazine (Technical Grade): is a derivative of cephalexin, a first-generation cephalosporin antibiotic. This compound is primarily used in research and industrial applications due to its unique chemical properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of delta4-Cephalexin Diketopiperazine involves the cyclization of cephalexin under specific conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the diketopiperazine ring. Common reagents used in this process include acetic anhydride and pyridine .
Industrial Production Methods: In an industrial setting, the production of delta4-Cephalexin Diketopiperazine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions: Delta4-Cephalexin Diketopiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diketopiperazines.
科学的研究の応用
Delta4-Cephalexin Diketopiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties and its ability to inhibit bacterial cell wall synthesis.
Medicine: Investigated for its potential use as an antibiotic or as a precursor in the development of new drugs.
Industry: Used in the production of high-quality reference materials and proficiency testing.
作用機序
The mechanism of action of delta4-Cephalexin Diketopiperazine involves the inhibition of bacterial cell wall synthesis. This compound targets the penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the bacterial cell wall and eventual cell lysis .
類似化合物との比較
Cephalexin: A first-generation cephalosporin antibiotic used to treat bacterial infections.
Diketopiperazines: A class of cyclic dipeptides with diverse biological activities, including antimicrobial and anticancer properties.
Comparison: Delta4-Cephalexin Diketopiperazine is unique due to its specific structure, which combines the properties of cephalexin and diketopiperazines. This combination enhances its stability and potential biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C16H17N3O4S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15(19-10(8)16(22)23)12-14(21)17-11(13(20)18-12)9-5-3-2-4-6-9/h2-6,8,11-12,15H,7H2,1H3,(H,17,21)(H,18,20)(H,22,23) |
InChIキー |
NOPWEGGWWFOKMQ-UHFFFAOYSA-N |
正規SMILES |
CC1CSC(N=C1C(=O)O)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


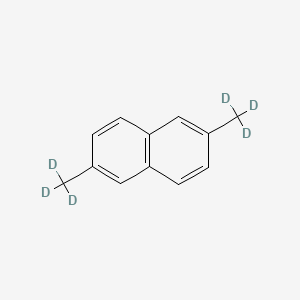
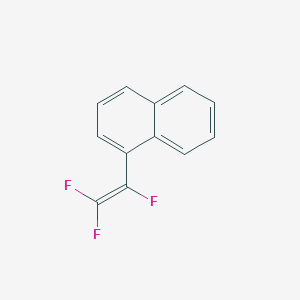
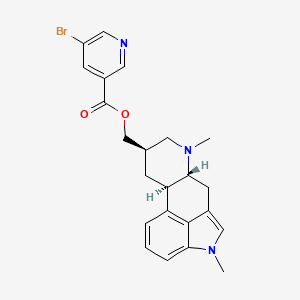

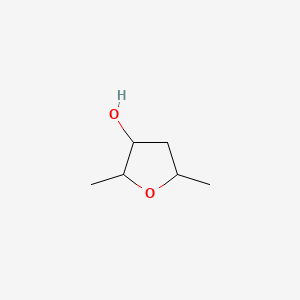
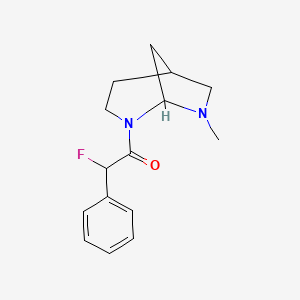
![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)

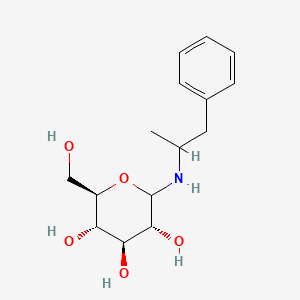
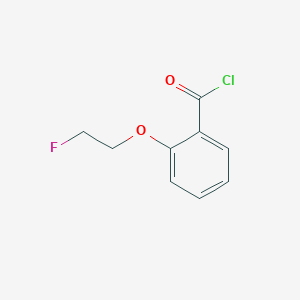
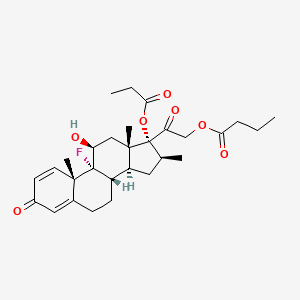

![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)

